molecular formula C11H21N3 B13218748 N-(Cyclohexylmethyl)-N-cyclopropylguanidine

N-(Cyclohexylmethyl)-N-cyclopropylguanidine

Cat. No.: B13218748
M. Wt: 195.30 g/mol
InChI Key: MFSVHWOYXIAIBS-UHFFFAOYSA-N
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Description

N-(Cyclohexylmethyl)-N-cyclopropylguanidine is an organic compound that belongs to the class of guanidines It is characterized by the presence of a cyclohexylmethyl group and a cyclopropyl group attached to the guanidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclohexylmethyl)-N-cyclopropylguanidine typically involves the reaction of cyclohexylmethylamine with cyclopropyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclohexylmethyl)-N-cyclopropylguanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Halogens, nucleophiles; reactions are often conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(Cyclohexylmethyl)-N-cyclopropylurea, while reduction could produce N-(Cyclohexylmethyl)-N-cyclopropylamine.

Scientific Research Applications

N-(Cyclohexylmethyl)-N-cyclopropylguanidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(Cyclohexylmethyl)-N-cyclopropylguanidine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(Cyclohexylmethyl)-N-cyclopropylamine
  • N-(Cyclohexylmethyl)-N-cyclopropylurea
  • N-(Cyclohexylmethyl)-N-cyclopropylcarbamate

Uniqueness

N-(Cyclohexylmethyl)-N-cyclopropylguanidine is unique due to its specific combination of cyclohexylmethyl and cyclopropyl groups attached to the guanidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H21N3

Molecular Weight

195.30 g/mol

IUPAC Name

1-(cyclohexylmethyl)-1-cyclopropylguanidine

InChI

InChI=1S/C11H21N3/c12-11(13)14(10-6-7-10)8-9-4-2-1-3-5-9/h9-10H,1-8H2,(H3,12,13)

InChI Key

MFSVHWOYXIAIBS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CN(C2CC2)C(=N)N

Origin of Product

United States

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